molecular formula C24H26O7 B3010740 Tert-butyl 2-[3-(2-ethoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate CAS No. 844853-52-7

Tert-butyl 2-[3-(2-ethoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate

Cat. No. B3010740
CAS RN: 844853-52-7
M. Wt: 426.465
InChI Key: SXYSBOVNFUEXEI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tert-butyl compounds involves various strategies, including cyclization and acylation reactions. For instance, tert-butyl 2,5-diaryl-3-oxopent-4-ynoates are synthesized from arylacetylenes and tert-butyl 2-phenylmalonate acid chloride, followed by Ag(I)-catalyzed cyclizations to form hydroxypyrones or pulvinones . Similarly, tert-butyl acetothioacetate is used in the synthesis of furanones through a series of reactions including acylation, addition to CO, and cyclization . These methods could potentially be adapted for the synthesis of the compound of interest.

Molecular Structure Analysis

The molecular structure of tert-butyl compounds can be characterized using various spectroscopic methods and X-ray crystallography. For example, the Schiff base compounds derived from tert-butyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate are characterized using FTIR, NMR, and X-ray crystallographic analysis . These techniques could be employed to determine the molecular structure of "Tert-butyl 2-[3-(2-ethoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate".

Chemical Reactions Analysis

Tert-butyl compounds can undergo various chemical reactions, including thermolysis in the presence of thiophenol, which proceeds via a dual mechanism involving homolysis and single electron transfer . Understanding these reaction mechanisms can help predict the reactivity and stability of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl compounds can be influenced by their molecular structure. For instance, the presence of intramolecular hydrogen bonds can stabilize the molecular structure, as seen in the Schiff base compounds . Additionally, the synthesis and characterization of Ti complexes using tert-butyl phenols demonstrate the influence of tert-butyl groups on the formation of complexes with specific core structures . These insights can be used to infer the properties of "this compound".

Scientific Research Applications

1. Antioxidant and Stabilizing Properties

Tert-butylated phenols, including compounds similar to tert-butyl 2-[3-(2-ethoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate, have been studied for their antioxidant properties. These compounds are effective in stabilizing polymers against thermal degradation, particularly in oxygen-deficient atmospheres. They function through unique mechanisms involving radical trapping and hydrogen transfer, resulting in stable phenoxyl radicals (Yachigo et al., 1993). Moreover, similar compounds have been shown to exert inhibitory effects on hepatic tumorigenesis in rats induced by peroxisome proliferators, suggesting a potential role in mitigating oxidative stress-related damages (Rao et al., 1984).

2. Role in Chemical Synthesis and Catalysis

Compounds with tert-butyl groups have been utilized in various synthetic and catalytic processes. For instance, tert-butylated Schiff bases have been employed in the formation of metal complexes, which are then used in reactions such as ethylene oligomerization (Yankey et al., 2014). Additionally, compounds containing tert-butyl groups have been instrumental in the synthesis of complex organic molecules, as seen in the total synthesis of cryptophycin-24 (Eggen et al., 2000).

3. Environmental Applications

Tert-butylated compounds have also been studied for their environmental applications, particularly in the degradation of pollutants. For example, the degradation of methyl tert-butyl ether (MTBE) by UV/H2O2 processes generates tert-butylated byproducts, highlighting the role of these compounds in environmental remediation processes (Stefan et al., 2000).

properties

IUPAC Name

tert-butyl 2-[3-(2-ethoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26O7/c1-6-27-18-9-7-8-10-19(18)30-23-15(2)29-20-13-16(11-12-17(20)22(23)26)28-14-21(25)31-24(3,4)5/h7-13H,6,14H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXYSBOVNFUEXEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OC2=C(OC3=C(C2=O)C=CC(=C3)OCC(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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